4-Ethynyl-2-(trifluoromethyl)pyridine: A Comprehensive Technical Guide for Advanced Synthesis
4-Ethynyl-2-(trifluoromethyl)pyridine: A Comprehensive Technical Guide for Advanced Synthesis
Abstract
This technical guide provides an in-depth analysis of 4-Ethynyl-2-(trifluoromethyl)pyridine, CAS 1196151-89-9, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The document elucidates the compound's physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its chemical reactivity and potential applications, with a particular focus on its utility in bioorthogonal chemistry and as a key scaffold in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this fluorinated pyridine derivative in their synthetic endeavors.
Introduction: The Strategic Value of Fluorinated Pyridines
The incorporation of a trifluoromethyl group into a pyridine ring profoundly alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4][5] These modifications have made trifluoromethylpyridine (TFMP) scaffolds a cornerstone in the development of numerous pharmaceuticals and agrochemicals.[1][2][3][6] The further introduction of a terminal ethynyl group at the 4-position, as in the case of 4-Ethynyl-2-(trifluoromethyl)pyridine, adds another layer of synthetic versatility, opening avenues for facile molecular elaboration through powerful coupling reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This guide offers a comprehensive overview of this high-value building block, from its fundamental properties to its strategic application in complex molecule synthesis.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties and safe handling requirements is a prerequisite for its effective use in a research setting.
Physicochemical Data
The key physicochemical properties of 4-Ethynyl-2-(trifluoromethyl)pyridine are summarized in the table below. While an experimental boiling point has not been formally reported, a reasonable estimate can be made based on structurally related compounds such as 2-(Trifluoromethyl)pyridine (138-139 °C) and 4-(Trifluoromethyl)pyridine (110 °C).
| Property | Value | Source(s) |
| CAS Number | 1196151-89-9 | |
| Molecular Formula | C₈H₄F₃N | [7] |
| Molecular Weight | 171.12 g/mol | [7] |
| Physical Form | Liquid | [7] |
| Purity | Typically ≥97% | [7] |
| InChI Key | JYWOVWLNLZZGQW-UHFFFAOYSA-N | [7] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [7] |
Safety and Handling
4-Ethynyl-2-(trifluoromethyl)pyridine is classified as a hazardous substance and requires careful handling in a laboratory setting.
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Hazards: It is a highly flammable liquid and vapor. It is also known to cause skin and serious eye irritation.
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Precautions:
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Handle only in a well-ventilated area, preferably within a fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Ensure that eyewash stations and safety showers are readily accessible.
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Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at or below -20°C.[7]
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Synthesis and Mechanistic Insights
The most direct and efficient route to 4-Ethynyl-2-(trifluoromethyl)pyridine is via a Sonogashira coupling reaction. This palladium- and copper-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8]
Proposed Synthetic Pathway
The synthesis involves a two-step process starting from the commercially available 4-bromo-2-(trifluoromethyl)pyridine. The first step is a Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene, followed by the removal of the silyl protecting group.
Caption: Proposed two-step synthesis of 4-Ethynyl-2-(trifluoromethyl)pyridine.
Detailed Experimental Protocol
Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine
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To a dry, argon-flushed Schlenk flask, add 4-bromo-2-(trifluoromethyl)pyridine (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).
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Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (2.0 eq.).
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To the resulting mixture, add trimethylsilylacetylene (1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Step 2: Synthesis of 4-Ethynyl-2-(trifluoromethyl)pyridine
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Dissolve the 4-((trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine (1.0 eq.) obtained from the previous step in methanol (MeOH).
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Add potassium carbonate (K₂CO₃) (1.5 eq.) to the solution.
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Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
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Add water to the residue and extract with diethyl ether or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 4-Ethynyl-2-(trifluoromethyl)pyridine.
Mechanistic Rationale
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
The palladium cycle begins with the oxidative addition of the aryl halide (4-bromo-2-(trifluoromethyl)pyridine) to a Pd(0) complex. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. Finally, reductive elimination from the palladium complex yields the desired product and regenerates the Pd(0) catalyst.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-Ethynyl-2-(trifluoromethyl)pyridine stems from the distinct reactivity of its two key functional groups: the terminal alkyne and the trifluoromethyl-substituted pyridine ring.
"Click Chemistry" and Bioorthogonal Labeling
The terminal alkyne is a prime substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective reaction that forms a stable 1,2,3-triazole ring. This reaction is a cornerstone of "click chemistry" and is widely used in drug discovery, bioconjugation, and materials science due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-Ethynyl-2-(trifluoromethyl)pyridine.
A Versatile Scaffold in Drug Discovery
The trifluoromethyl-pyridine moiety is a privileged scaffold in medicinal chemistry. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the pKa of the pyridine nitrogen and enhancing the molecule's metabolic stability by blocking potential sites of oxidation.[1][2] Its lipophilicity can also improve cell membrane permeability. Consequently, this scaffold is found in a variety of approved drugs and clinical candidates targeting a range of diseases. While no marketed drug currently lists 4-Ethynyl-2-(trifluoromethyl)pyridine as a direct precursor, its potential as a building block for creating libraries of novel drug candidates is significant. For example, it could be used to synthesize analogs of existing drugs or to develop new chemical entities for targets such as kinases, ion channels, or G-protein coupled receptors.
Spectral Characterization
Predicted ¹H NMR
The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring, and one signal in the alkyne region.
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H-3: Expected to be a singlet or a narrow doublet, downfield due to the proximity of the nitrogen and the electron-withdrawing trifluoromethyl group.
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H-5: Expected to be a doublet, with coupling to H-6.
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H-6: Expected to be a doublet, with coupling to H-5.
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Ethynyl-H: A sharp singlet, typically in the range of 3.0-3.5 ppm.
Predicted ¹³C NMR
The ¹³C NMR spectrum will display eight distinct signals.
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Pyridine Carbons: Five signals in the aromatic region. The carbon bearing the trifluoromethyl group (C-2) and the carbon attached to the ethynyl group (C-4) will be significantly influenced by these substituents. The CF₃ group will cause the C-2 signal to appear as a quartet due to ¹³C-¹⁹F coupling.
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Alkynyl Carbons: Two signals for the sp-hybridized carbons of the ethynyl group.
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Trifluoromethyl Carbon: A quartet with a large ¹JCF coupling constant (typically > 270 Hz).
Predicted ¹⁹F NMR
The ¹⁹F NMR spectrum is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for an aromatic-CF₃ group, likely around -60 to -65 ppm relative to CFCl₃.[9]
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 171. The fragmentation pattern would likely involve the loss of fluorine, the trifluoromethyl group, and cleavage of the ethynyl group.
Conclusion
4-Ethynyl-2-(trifluoromethyl)pyridine is a highly valuable and versatile building block for advanced chemical synthesis. Its unique combination of a trifluoromethyl-activated pyridine ring and a reactive terminal alkyne makes it an ideal candidate for the construction of complex molecules in the fields of drug discovery, agrochemicals, and materials science. The synthetic protocols and characterization data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their research and development programs.
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